3'-De(dimethylamino)-3'-oxoazithromycin
Overview
Description
3’-De(dimethylamino)-3’-oxoazithromycin is a pharmaceutical analytical impurity . It has the molecular formula C36H65NO13 .
Synthesis Analysis
The synthesis of 3’-De(dimethylamino)-3’-oxoazithromycin is achieved through chemical synthesis . The exact process is not detailed in the available resources.
Molecular Structure Analysis
The molecular structure of 3’-De(dimethylamino)-3’-oxoazithromycin is represented by the formula C36H65NO13 . Further details about its structure are not available in the retrieved resources.
Scientific Research Applications
Synthesis and Biological Comparisons of Antibiotics : One study focuses on the synthesis of antibiotics like puromycin from adenosine and its analogues, demonstrating the role of dimethylamino groups in these processes. It shows that replacing N7 in the purine ring of puromycin with "CH" does not significantly affect biological activity (Robins et al., 2001).
Labeling Proteins in Ribosomes : Another research highlights the synthesis of a photoreactive puromycin analogue for labeling proteins in the 50-S subunit of Escherichia coli ribosomes. This demonstrates the utility of dimethylamino compounds in biochemical research and protein study (Krassnigg et al., 1978).
Degradation and Inactivation of Antibiotics : A study on the degradation of macrolide antibiotics by ozone, with a focus on clarithromycin, shows that the dimethylamino group is a target for ozone reaction. The reaction alters the functional group, rendering these drugs inactive, which is crucial for wastewater treatment (Lange et al., 2006).
Metabolism and Antibacterial Effects : Research on poly(2-(dimethylamino ethyl)methacrylate) (pDMAEMA) explores its antimicrobial activity against various bacteria. This illustrates the applications of dimethylamino compounds in developing antimicrobial coatings for medical devices (Rawlinson et al., 2010).
Structural Studies for Drug Development : The structural analysis of DesVI from Streptomyces venezuelae, a sugar N,N-dimethyltransferase required for antibiotic biosynthesis, provides insights into the molecular architecture important for the development of new antibiotics (Burgie & Holden, 2008).
properties
IUPAC Name |
(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-11-[(2S,3S,6R)-3-hydroxy-6-methyl-4-oxooxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H65NO13/c1-13-25-36(10,44)29(40)22(6)37(11)17-18(2)15-34(8,43)31(50-33-27(39)24(38)14-19(3)46-33)20(4)28(21(5)32(42)48-25)49-26-16-35(9,45-12)30(41)23(7)47-26/h18-23,25-31,33,39-41,43-44H,13-17H2,1-12H3/t18-,19-,20+,21-,22-,23+,25-,26+,27-,28+,29-,30+,31-,33+,34-,35-,36-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMNAVVMCWWSBHN-AWHKAWBESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(=O)CC(O3)C)O)(C)O)C)C)C)O)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H](C(=O)C[C@H](O3)C)O)(C)O)C)C)C)O)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H65NO13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20210124 | |
Record name | 3'-De(dimethylamino)-3'-oxoazithromycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20210124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
719.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3'-De(dimethylamino)-3'-oxoazithromycin | |
CAS RN |
612069-25-7 | |
Record name | 3'-De(dimethylamino)-3'-oxoazithromycin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0612069257 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3'-De(dimethylamino)-3'-oxoazithromycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20210124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3'-DE(DIMETHYLAMINO)-3'-OXOAZITHROMYCIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RMC18HT68M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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